molecular formula C9H10INO2 B570322 Methyl 2-amino-5-iodo-3-methylbenzoate CAS No. 1096481-48-9

Methyl 2-amino-5-iodo-3-methylbenzoate

Cat. No.: B570322
CAS No.: 1096481-48-9
M. Wt: 291.088
InChI Key: UJLVVUDYGUFLCR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-3-methylbenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, featuring an amino group, an iodine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-amino-5-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-iodo-3-methylbenzoate involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromo-3-methylbenzoate
  • Methyl 2-amino-5-chloro-3-methylbenzoate
  • Methyl 2-amino-5-fluoro-3-methylbenzoate

Uniqueness

Methyl 2-amino-5-iodo-3-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom influences the compound’s reactivity, making it suitable for specific applications where other halogens may not be as effective .

Properties

IUPAC Name

methyl 2-amino-5-iodo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLVVUDYGUFLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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